1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
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Overview
Description
“Compound X” , is a complex organic molecule with the following structural formula:
Compound X=C21H26N3O6
It consists of a piperazine ring substituted with a nitrophenylmethyl group and a trimethoxybenzoyl group. The compound’s synthesis and applications have attracted scientific interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X, but one common method involves the following steps:
Nitration: 2-nitrobenzaldehyde reacts with formaldehyde to form the nitrophenylmethyl intermediate.
Piperazine Derivatization: The nitrophenylmethyl intermediate reacts with piperazine to yield Compound X.
- Nitration: Sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used as reagents under controlled temperature and pressure conditions.
- Piperazine Derivatization: The reaction typically occurs in an organic solvent (e.g., dichloromethane) with a base catalyst (e.g., triethylamine).
Industrial Production: Compound X is not widely produced industrially due to its specialized applications. research laboratories synthesize it for further investigation.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) and a metal catalyst.
Substitution: The trimethoxybenzoyl group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents can modify the piperazine ring.
Major products include derivatives with altered functional groups or side chains.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent or a modulator of neurotransmitter receptors.
Neuroscience: It may interact with specific receptors in the central nervous system.
Chemical Biology: Compound X serves as a probe to study biological processes.
Mechanism of Action
The exact mechanism remains under investigation, but it likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H25N3O6 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25N3O6/c1-28-18-12-16(13-19(29-2)20(18)30-3)21(25)23-10-8-22(9-11-23)14-15-6-4-5-7-17(15)24(26)27/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
AIFRAQFQEUDZKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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